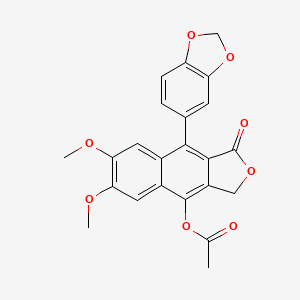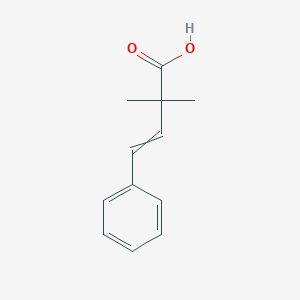
2,2-Dimethyl-4-phenylbut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-phenylbut-3-enoic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of butenoic acid, characterized by the presence of a phenyl group and two methyl groups attached to the butenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-phenylbut-3-enoic acid can be achieved through several methods. One common approach involves the reaction of cinnamic acid with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide. The reaction is carried out in an electrolytic cell with an electrolyte solution like tetraethylammonium tetrafluoroborate, lithium perchlorate, or tetraethylammonium hexafluorophosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:
Decarboxylation: This compound can undergo thermal decarboxylation, where it loses a carboxyl group to form a more stable product.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.
Substitution: The phenyl group and the double bond in the butenoic acid backbone make it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, decarboxylation typically yields a hydrocarbon product, while oxidation may produce a ketone or aldehyde derivative.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-phenylbut-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studies of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-phenylbut-3-enoic acid involves its interaction with molecular targets and pathways. For instance, in decarboxylation reactions, the compound undergoes a concerted mechanism where all bonds in the transition state are either making or breaking simultaneously . This process is influenced by factors such as temperature and the presence of catalysts.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-3-phenylbut-3-enoic acid: This isomer has a similar structure but differs in the position of the phenyl group.
4,4-Diphenylbut-3-enoic acid: Another related compound with two phenyl groups attached to the butenoic acid backbone.
Uniqueness
2,2-Dimethyl-4-phenylbut-3-enoic acid is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. Its distinct properties make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
4405-27-0 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-12(2,11(13)14)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) |
Clave InChI |
AQDYAWVKFNARNE-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(/C=C/C1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(C)(C=CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline](/img/structure/B14155599.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide](/img/structure/B14155608.png)
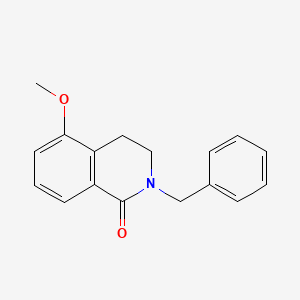
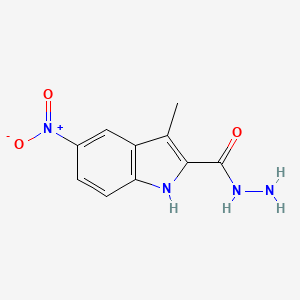
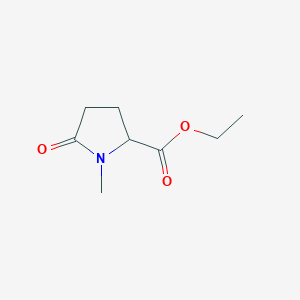
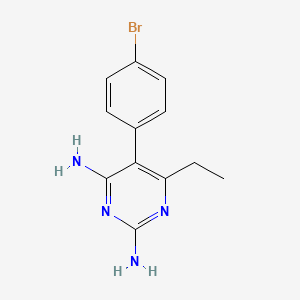
![13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile](/img/structure/B14155633.png)
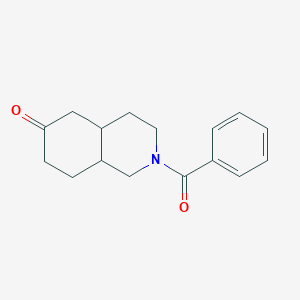
![1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14155647.png)
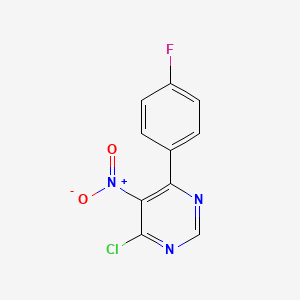
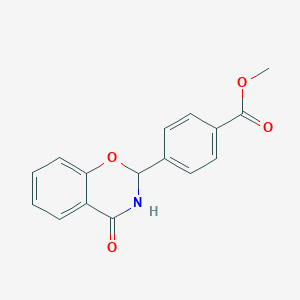
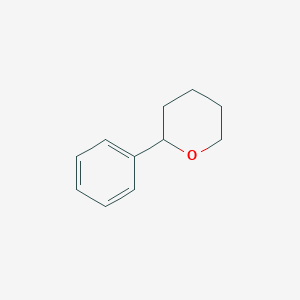
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
